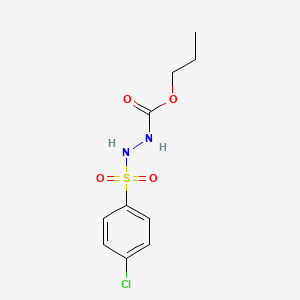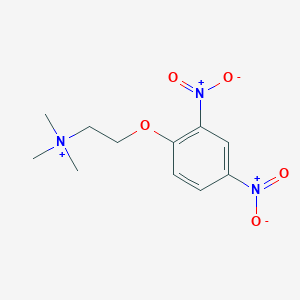![molecular formula C9H15ClO2 B14604365 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- CAS No. 61170-80-7](/img/structure/B14604365.png)
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is an organic compound with a complex structure It is a derivative of pentanone, featuring a chloromethyl group and a methyloxiranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- typically involves multiple steps. One common method includes the reaction of 1-pentanone with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the chloromethyl group can participate in substitution reactions, leading to the formation of new chemical entities that may have biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pentanone, 1-[3-(bromomethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(hydroxymethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(methoxymethyl)-3-methyloxiranyl]-
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Numéro CAS |
61170-80-7 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-3-methyloxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-7(11)8-9(2,6-10)12-8/h8H,3-6H2,1-2H3 |
Clé InChI |
QGOFMCCOKHWHLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1C(O1)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


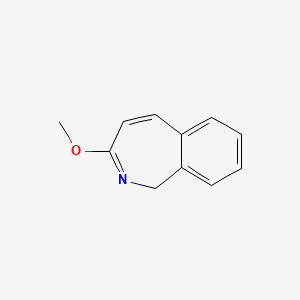

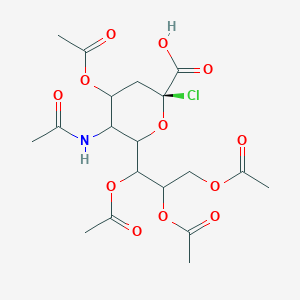
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
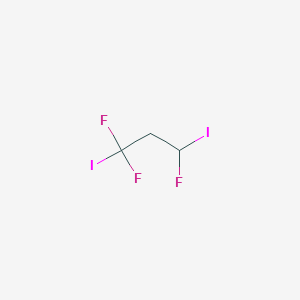
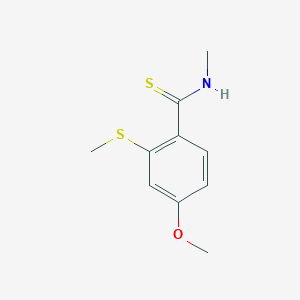

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
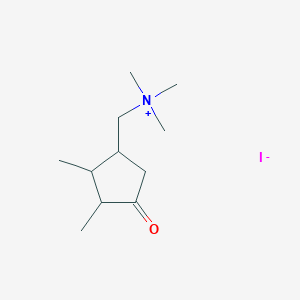
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
